1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid
CAS No.: 1779402-01-5
Cat. No.: VC4359244
Molecular Formula: C11H17NO4
Molecular Weight: 227.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1779402-01-5 |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h5,7-8H,4,6H2,1-3H3,(H,13,14) |
| Standard InChI Key | FFOXQMAOPSBJON-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=CCCC1C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
The compound’s structure (C₁₁H₁₇NO₄, MW: 227.26 g/mol) features:
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A tetrahydropyridine ring with partial unsaturation between positions 1 and 2.
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A Boc group at N1, providing steric protection and acid-labile deprotection capabilities.
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A carboxylic acid moiety at C2, enabling further functionalization via esterification or amidation .
Stereochemical Considerations
The (S)-enantiomer (CAS: 222851-92-5) exhibits distinct stereochemical properties, as evidenced by its chiral center at C2. The (S)-configuration is critical for interactions with biological targets, such as GABA receptors, where enantioselectivity influences binding affinity .
Physicochemical Data
Synthesis and Reactivity
Synthetic Routes
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Boc Protection of Tetrahydropyridine:
Reaction of 1,2,3,4-tetrahydropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) yields the Boc-protected intermediate. Subsequent oxidation or functionalization at C2 introduces the carboxylic acid group . -
Domino Reactions:
Multicomponent reactions involving aldehydes, malononitrile, and ammonium acetate under reflux in methanol generate polysubstituted tetrahydropyridines. Acid-catalyzed cyclization and dehydration steps finalize the structure .
Key Reactivity
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Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), revealing a secondary amine for further coupling.
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Carboxylic Acid Functionalization: The C2 carboxylic acid undergoes esterification, amidation, or reduction to alcohols, enabling diversification into drug candidates .
Applications in Organic Synthesis and Drug Discovery
Intermediate in Pharmaceutical Synthesis
The compound serves as a scaffold for:
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GABA Receptor Agonists: Structural analogs (e.g., Boc-isoguvacine) act as selective GABA_A receptor modulators, with potential applications in treating anxiety and epilepsy .
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Anti-Inflammatory Agents: Derivatives inhibit cyclooxygenase-2 (COX-2) and tumor necrosis factor-α (TNF-α), showing promise in arthritis and chronic inflammation .
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Anticancer Agents: Functionalized tetrahydropyridines induce apoptosis in A549 (lung) and MCF-7 (breast) cancer cells via caspase activation .
Case Study: Antiproliferative Activity
A 2024 study synthesized N-benzoylamino-1,2,3,6-tetrahydropyridines (Table 1) and evaluated their cytotoxicity. Compound 30a (R₁ = Ph, R₂ = H) exhibited an IC₅₀ of 3.2 µM against MCF-7 cells, outperforming tamoxifen (IC₅₀: 5.8 µM) .
Table 1: Selected Anticancer Tetrahydropyridine Derivatives
| Compound | R₁ | R₂ | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|---|---|
| 30a | Ph | H | 3.2 | MCF-7 |
| 30m | CH₂Ph | Cl | 4.1 | A549 |
| 30q | CH₂Ph | OEt | 5.6 | HeLa |
Pharmacological Properties
Neuropharmacological Effects
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GABAergic Modulation: The (S)-enantiomer shows 10-fold higher affinity for GABA_A receptors than the (R)-form, attributed to stereospecific binding pocket interactions .
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Antioxidant Activity: Scavenges reactive oxygen species (ROS) in neuronal cells, mitigating oxidative stress in neurodegenerative models .
Pharmacokinetics
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Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate Boc deprotection, yielding the active amine metabolite .
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Half-Life: ~2.5 hours in murine models, with renal excretion as the primary elimination route .
Comparison with Analogous Compounds
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